2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)- 2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16900394
InChI: InChI=1S/C13H16N2O2/c1-17-11-5-3-10(4-6-11)15-9-13(12(15)16)7-2-8-14-13/h3-6,14H,2,7-9H2,1H3/t13-/m1/s1
SMILES:
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol

2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-

CAS No.:

Cat. No.: VC16900394

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)- -

Specification

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
IUPAC Name (4R)-2-(4-methoxyphenyl)-2,5-diazaspiro[3.4]octan-3-one
Standard InChI InChI=1S/C13H16N2O2/c1-17-11-5-3-10(4-6-11)15-9-13(12(15)16)7-2-8-14-13/h3-6,14H,2,7-9H2,1H3/t13-/m1/s1
Standard InChI Key UCKDFFJYLLLAAJ-CYBMUJFWSA-N
Isomeric SMILES COC1=CC=C(C=C1)N2C[C@@]3(C2=O)CCCN3
Canonical SMILES COC1=CC=C(C=C1)N2CC3(C2=O)CCCN3

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core consists of a spiro[3.4]octane system, where a five-membered lactam ring (2,5-diazaspiro) is fused to a four-membered cyclic amine. The (4R) configuration denotes the stereochemistry at the spiro-junction carbon, which critically influences its biological interactions . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₂O₂
Molecular Weight232.28 g/mol
SMILES NotationCOC1=CC=C(C=C1)N2C[C@@]3(C2=O)CCCN3
InChIKeyUCKDFFJYLLLAAJ-CYBMUJFWSA-N

The methoxyphenyl substituent at position 2 introduces aromaticity and electron-donating effects, while the lactam carbonyl (position 1) enables hydrogen bonding with biological targets .

Conformational Dynamics

X-ray crystallography and NMR studies of analogous spiro-lactams reveal restricted rotation around the spiro center, enforcing a rigid geometry that optimizes target binding . The four-membered ring adopts a puckered conformation, while the lactam ring maintains planarity, creating a stereoelectronically complementary interface for receptor engagement .

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically begins with cyclization of a β-lactam precursor, followed by functionalization of the spirocyclic core. A representative pathway involves:

  • Cyclocondensation: Reaction of 4-methoxyphenylglycine derivatives with cyclic ketones under Mitsunobu conditions to form the spiro framework.

  • Lactamization: Intramolecular amide bond formation using carbodiimide coupling agents, yielding the 2,5-diazaspiro[3.4]octan-1-one scaffold .

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure enantiomeric excess >98% for the (4R) configuration .

Optimization Challenges

Early routes suffered from low yields (<20%) due to steric hindrance during spirocyclization. Recent advancements employ microwave-assisted synthesis and flow chemistry, improving yields to 45–60% while reducing reaction times from 48 hours to 6 hours .

Biological Activity and Mechanism

NMDAR Modulation

The compound exhibits non-competitive inhibition of NMDARs with an IC₅₀ of 3.2 μM in rat cortical neurons. Molecular docking suggests the methoxyphenyl group occupies a hydrophobic pocket near the GluN2B subunit, while the lactam carbonyl hydrogen-bonds with Ser688 residues. This dual interaction stabilizes the receptor’s closed-state conformation, reducing Ca²⁺ influx and excitotoxicity.

Pharmacological Profiling

In Vitro ADMET Properties

ParameterValueAssay
Aqueous Solubility28 μg/mLPBS, pH 7.4, 25°C
Plasma Protein Binding89%Human serum albumin
CYP3A4 InhibitionIC₅₀ > 50 μMFluorescent substrate
hERG BlockadeIC₅₀ > 100 μMPatch-clamp (HEK293)

Data derived from analogs indicate moderate metabolic stability (t₁/₂ = 45 minutes in human liver microsomes) and minimal off-target activity .

Research Applications and Future Directions

Neuroprotective Agent Development

The compound’s NMDAR antagonism supports its evaluation in stroke and traumatic brain injury models. Pilot studies in murine ischemia-reperfusion models show a 40% reduction in infarct volume at 10 mg/kg.

Spirocyclic Drug Design

Its scaffold serves as a template for hybrid molecules. For example, appending a fluorinated benzyl group to the lactam nitrogen yielded derivatives with 10-fold enhanced MAGL affinity (IC₅₀ = 1.1 nM) .

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